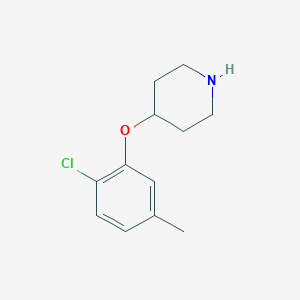

4-(2-Chloro-5-methylphenoxy)piperidine

描述

Significance in Contemporary Chemical and Biological Research

The contemporary significance of 4-(2-Chloro-5-methylphenoxy)piperidine in the research landscape is primarily as a structural fragment for the synthesis of new chemical entities. The piperidine (B6355638) moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active and clinically approved drugs. The presence of the 2-chloro-5-methylphenoxy group offers specific steric and electronic properties that can be exploited in designing molecules to interact with biological targets.

While specific, detailed research findings on the standalone biological activity of this compound are not extensively documented in peer-reviewed literature, its availability from chemical suppliers is designated for research use only. This indicates its role as a precursor or a tool compound in synthetic chemistry laboratories. Researchers may utilize this molecule to systematically explore structure-activity relationships (SAR) by incorporating it into larger molecules. For instance, piperidine derivatives are investigated for a wide range of therapeutic applications, and compounds like this one provide a unique combination of substituents to probe the chemical space around a particular biological target. Patent literature for related piperidine derivatives suggests that this class of compounds has been explored for potential applications such as CCR5 antagonists for the treatment of HIV. google.com

The table below outlines the key physicochemical properties of this research molecule.

| Property | Value |

| CAS Number | 254883-43-7 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.72 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C=C1)Cl)OC2CCNCC2 |

| Monoisotopic Mass | 225.09204 Da |

Data sourced from PubChem and commercial supplier information. uni.luavantorsciences.combldpharm.com

Historical Context of Piperidine Derivatives in Medicinal Chemistry Research

The piperidine ring is a foundational scaffold in the history of medicinal chemistry, with its origins tracing back to the isolation of the alkaloid piperine from black pepper (Piper nigrum) in 1819, from which the name "piperidine" is derived. wikipedia.org This six-membered nitrogen-containing heterocycle is ubiquitous in nature and has become one of the most important building blocks in the synthesis of pharmaceutical agents. nih.gov

Historically, the significance of the piperidine scaffold grew with the discovery of its presence in numerous natural alkaloids with potent physiological effects. This prominence transitioned into synthetic medicinal chemistry, where the piperidine ring's conformational flexibility and its ability to present substituents in defined three-dimensional orientations proved highly advantageous for designing drugs. The nitrogen atom is typically protonated at physiological pH, allowing for strong ionic interactions with biological targets such as receptors and enzymes.

Over the decades, the piperidine framework has been incorporated into a vast number of drugs across various therapeutic areas. Its derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and agents for treating central nervous system disorders. The adaptability of the piperidine scaffold allows medicinal chemists to modify its structure to optimize potency, selectivity, and pharmacokinetic properties. This long and successful history has cemented the status of piperidine derivatives as a cornerstone of modern drug discovery.

The following table lists some well-known drugs that contain the piperidine scaffold, illustrating its broad therapeutic impact.

| Drug Name | Therapeutic Use |

| Methylphenidate | Attention Deficit Hyperactivity Disorder (ADHD) |

| Haloperidol | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Donepezil | Alzheimer's Disease |

| Loratadine | Antihistamine |

| Minoxidil | Hair Loss Treatment |

This table provides examples of the diverse applications of piperidine-containing pharmaceuticals. wikipedia.org

Structure

3D Structure

属性

IUPAC Name |

4-(2-chloro-5-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMIZXIWQUAWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589386 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254883-43-7 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chloro 5 Methylphenoxy Piperidine

Established Synthetic Routes and Reaction Conditions

The creation of the core structure of 4-(2-chloro-5-methylphenoxy)piperidine hinges on the formation of the ether linkage between the 2-chloro-5-methylphenol (B42318) and the 4-position of the piperidine (B6355638) ring. Established organic chemistry principles point towards two primary nucleophilic substitution strategies to achieve this.

Nucleophilic Substitution Approaches for Phenoxy-Piperidine Linkage

The formation of the aryl ether bond in this compound is typically accomplished through nucleophilic substitution reactions where either the phenol (B47542) acts as the nucleophile attacking an electrophilic piperidine, or an activated piperidine alcohol acts as the nucleophile. The two most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the reaction of a sodium or potassium salt of a phenol with an alkyl halide or sulfonate. wikipedia.orgmiracosta.edumasterorganicchemistry.com In the context of synthesizing the target molecule, 2-chloro-5-methylphenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then attacks a piperidine ring bearing a good leaving group at the 4-position, such as a halide (Cl, Br, I) or a sulfonate ester (tosylate, mesylate), via an SN2 mechanism. masterorganicchemistry.comchem-station.com The use of a piperidine with a sulfonate leaving group is often preferred as sulfonates are generally better leaving groups than halides, leading to milder reaction conditions and potentially higher yields.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route that starts from 4-hydroxypiperidine. organic-chemistry.orgwikipedia.org This reaction couples a primary or secondary alcohol with a pronucleophile, which in this case is 2-chloro-5-methylphenol (pKa ≈ 8-10), using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, a feature that is significant when working with chiral centers. organic-chemistry.org The alcohol is activated by the phosphine-azodicarboxylate system, making it a good leaving group for the subsequent SN2 attack by the phenoxide. nih.gov

| Synthetic Route | Reactants | Key Reagents | Mechanism | Reference |

| Williamson Ether Synthesis | 1. 2-Chloro-5-methylphenol 2. 4-Halopiperidine or 4-Tosyloxypiperidine | Strong Base (e.g., NaH, K₂CO₃) | SN2 | masterorganicchemistry.com |

| Mitsunobu Reaction | 1. 2-Chloro-5-methylphenol 2. 4-Hydroxypiperidine | Triphenylphosphine (PPh₃), DEAD or DIAD | SN2 with inversion | wikipedia.org |

Optimization Strategies for Yield and Purity in Synthesis

Optimizing the synthesis of this compound is key to ensuring high yield and purity, which is critical for subsequent applications. Strategies for optimization differ between the Williamson and Mitsunobu pathways.

For the Williamson ether synthesis , several factors can be fine-tuned. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction. chem-station.com The selection of the base and reaction temperature are also important; stronger bases can ensure complete deprotonation of the phenol, but milder bases like potassium carbonate are often sufficient and can prevent potential side reactions. Temperature control is necessary to balance reaction rate with the prevention of side reactions, such as elimination, especially if a secondary halide is used. masterorganicchemistry.com The use of microwave irradiation has been shown to significantly reduce reaction times for Williamson ether syntheses. wikipedia.org

In the Mitsunobu reaction , optimization often focuses on the choice of reagents and the reaction workup. While DEAD is common, alternatives like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) have been developed, where the hydrazine (B178648) byproduct can be easily removed by filtration, simplifying purification. wikipedia.org The order of addition of reagents can also impact the reaction's success; pre-forming the betaine (B1666868) intermediate by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and phenol can sometimes improve yields. wikipedia.org Purification can be challenging due to triphenylphosphine oxide and the reduced azodicarboxylate byproducts. The development of polymer-bound reagents or modified phosphines aims to facilitate easier removal of these side products. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification: the secondary amine of the piperidine ring and the substituted aromatic ring. These sites allow for extensive derivatization to modulate the compound's physicochemical and biological properties.

Functional Group Transformations on the Piperidine Moiety

The secondary amine (N-H) of the piperidine ring is the most reactive site for functionalization. It behaves as a typical secondary amine and can undergo a variety of transformations. nih.gov

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govgoogle.com

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a common strategy to introduce a wide range of functional groups. nih.gov

N-Arylation: The nitrogen can be coupled with aryl halides or triflates, typically using a palladium-catalyzed process like the Buchwald-Hartwig amination, to form N-arylpiperidines.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces stable sulfonamides. researchgate.net

More advanced strategies can also achieve functionalization at the α-carbon of the piperidine ring through the formation of an iminium ion intermediate. acs.org

| Transformation | Reagent Type | Product Functional Group |

| N-Alkylation | Alkyl Halide, Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

| N-Acylation | Acid Chloride, Acid Anhydride | Amide |

| N-Arylation | Aryl Halide + Palladium Catalyst | N-Aryl Amine |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Aromatic Ring Modifications via Electrophilic/Nucleophilic Pathways

The phenoxy ring of the molecule can also be modified, primarily through electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of such reactions is dictated by the directing effects of the substituents already present: the chloro group, the methyl group, and the -O-piperidine group.

Chloro Group: Deactivating and ortho-, para-directing.

Methyl Group: Activating and ortho-, para-directing.

Alkoxy Group (-O-piperidine): Activating and ortho-, para-directing.

The combined effect of these groups makes the aromatic ring more electron-rich than benzene (B151609) and will direct incoming electrophiles to the positions ortho and para to the activating groups. A qualitative analysis suggests that the positions C4 and C6 (ortho and para to the alkoxy group) are the most activated and likely sites of substitution for reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. libretexts.org

Nucleophilic aromatic substitution (SNAr) on this ring is generally difficult because the ring is electron-rich due to the activating methyl and alkoxy groups. nih.gov SNAr typically requires the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group, which are absent in this structure. researchgate.net

Molecular Structure and Conformation in Research

Influence of Substituents on Molecular Architecture:While general principles of organic chemistry allow for predictions, there is no specific research detailing how the 2-chloro-5-methylphenoxy group influences the geometry and electronic properties of the piperidine (B6355638) ring in this compound.

Until dedicated research on 4-(2-Chloro-5-methylphenoxy)piperidine is conducted and published, a detailed and authoritative article on its specific molecular structure and conformation cannot be written.

Structure Activity Relationship Sar Studies of 4 2 Chloro 5 Methylphenoxy Piperidine Derivatives

Methodologies for SAR Elucidation

The elucidation of the structure-activity relationships for 4-(2-chloro-5-methylphenoxy)piperidine derivatives relies on a combination of chemical synthesis and biological evaluation. A primary methodology involves the systematic synthesis of analog libraries where specific parts of the molecule are altered. This includes modifying the substituents on the phenoxy ring, changing the group attached to the piperidine (B6355638) nitrogen, and altering the positions of the chloro and methyl groups.

Once synthesized, these analogs are subjected to a battery of in vitro biological assays to determine their activity. Techniques such as radioligand binding assays are employed to measure the affinity of the compounds for specific receptors, while functional assays assess their agonist or antagonist effects. The data from these assays, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are then compared across the series of analogs. This comparative analysis allows researchers to deduce how specific structural changes influence biological activity, forming the basis of SAR understanding. Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, are also utilized to rationalize the observed biological data and to predict the activity of novel derivatives.

Impact of Phenoxy Moiety Modifications on Biological Activities

Modifications to the phenoxy moiety of 4-phenoxypiperidine (B1359869) derivatives have a profound impact on their biological activity. The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which share the phenoxy-piperidine linkage, the substitution pattern on the phenoxy group was found to be crucial for activity at the dopamine (B1211576) D4 receptor.

Studies have shown that the presence of fluorine atoms on the phenoxy ring can significantly enhance binding affinity. For example, a 3,4-difluorophenyl derivative was identified as the most potent in one series, with a Ki value of 5.5 nM. chemrxiv.org In contrast, replacing a fluorophenyl group with a 3-methylphenyl group resulted in a compound with slightly reduced but still significant activity (Ki = 13 nM). chemrxiv.org This suggests that both electron-withdrawing and electron-donating groups can be tolerated, but their position is key. The removal of a fluoro group altogether or the addition of a methyl group at the 4-position of the phenoxy ring has been shown to lead to a significant loss of potency. chemrxiv.org Furthermore, the replacement of the phenoxy group with heterocyclic ethers generally results in a substantial decrease in binding affinity, highlighting the importance of the phenyl ring itself in ligand-receptor interactions. chemrxiv.org

| Phenoxy Moiety Modification | Biological Activity (D4 Receptor Ki) |

| 3,4-Difluorophenyl | 5.5 nM |

| 3-Methylphenyl | 13 nM |

| 4-Fluorophenyl | Similar potency to unsubstituted |

| 4-Methylphenyl | Inactive |

| Heterocyclic Ethers | Significant loss of binding |

Role of Piperidine Nitrogen Substitution in Modulating Biological Responses

The substituent attached to the piperidine nitrogen atom is another critical factor in modulating the biological responses of 4-phenoxypiperidine derivatives. This position is often a key point for introducing diversity and fine-tuning the pharmacological profile of the compounds. The nature of the substituent can influence properties such as receptor affinity, selectivity, and pharmacokinetic parameters.

While specific SAR data for N-substituted derivatives of this compound are not extensively detailed in the available literature, general principles from related piperidine-containing compounds can be inferred. For many classes of piperidine-based ligands, the N-substituent extends into a specific binding pocket of the target receptor. The size, shape, and chemical nature (e.g., basicity, lipophilicity) of this substituent can therefore dictate the strength and nature of the interaction. For example, in other series of bioactive piperidines, the introduction of small alkyl groups, aralkyl groups (like benzyl), or more complex heterocyclic moieties on the piperidine nitrogen has been shown to dramatically alter the compound's activity and selectivity profile. The optimal substituent is highly dependent on the specific biological target.

Pharmacological and Biological Research Investigations of 4 2 Chloro 5 Methylphenoxy Piperidine

In Vitro Studies on Molecular Targets and Receptor Interactions

In vitro studies are fundamental to understanding the interaction of a chemical compound with specific molecular targets at the cellular level. However, for 4-(2-Chloro-5-methylphenoxy)piperidine, there is a notable absence of published research in this area.

Neurotransmitter System Modulation (e.g., Serotonergic, Dopaminergic Pathways)

No specific research data was identified concerning the modulatory effects of this compound on serotonergic, dopaminergic, or any other neurotransmitter systems. While the piperidine (B6355638) moiety is a common scaffold in compounds targeting these pathways, the specific effects of this particular compound remain uncharacterized in the available literature.

Enzyme Inhibition Profiling (e.g., Dihydrofolate Reductase, Acetylcholinesterase)

There are no available studies that have profiled the inhibitory activity of this compound against enzymes such as Dihydrofolate Reductase (DHFR) or Acetylcholinesterase (AChE). Therefore, its potential as an inhibitor for these or other enzymes has not been determined.

Ligand-Receptor Binding Affinity Determination

No data from radioligand binding assays or other experimental procedures are available to define the binding affinity of this compound for any specific receptors. Research on structurally related phenoxyalkylpiperidines has indicated high affinity for sigma-1 receptors, but this cannot be directly extrapolated to the compound .

The following table would typically present binding affinity data (such as Ki or IC50 values), but remains empty due to the lack of available information.

| Receptor/Target | Binding Affinity (Ki/IC50) |

| Data Not Available | Data Not Available |

Signal Transduction Pathway Investigations

Investigations into how a compound affects intracellular signaling cascades are crucial for elucidating its mechanism of action. At present, there are no published studies that investigate the impact of this compound on any signal transduction pathways.

Preclinical Models for Efficacy Evaluation

Preclinical models, including cellular and subcellular studies, are essential for evaluating the potential therapeutic efficacy of a compound.

Cellular and Subcellular Studies

No research has been published detailing the effects of this compound in cellular or subcellular models. Consequently, its impact on cellular processes, morphology, or viability is currently unknown. While this compound is available from chemical suppliers for research purposes, no such research has been made publicly available. cymitquimica.comcymitquimica.comgenprice.com

The table below is intended to summarize findings from such studies, but is unpopulated due to the absence of data.

| Cell Line/Model | Assay | Findings |

| Data Not Available | Data Not Available | Data Not Available |

Ex Vivo Research Methodologies

As there is no publicly available research on the ex vivo methodologies used to investigate this compound, this section cannot be completed.

Detailed Research Findings

No data is available.

Data Tables

No data is available for presentation.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. For 4-(2-Chloro-5-methylphenoxy)piperidine, docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets. Such studies are foundational in structure-based drug design.

In a typical molecular docking workflow, the 3D structure of this compound is placed into the binding site of a target protein. A scoring function then evaluates thousands of possible conformations and orientations, ranking them based on their predicted binding energy. The results can elucidate key interactions that stabilize the ligand-protein complex. For instance, docking this compound into the active site of enzymes like cholinesterases or receptors such as the sigma-1 receptor could reveal its potential as an inhibitor or antagonist. nih.govnih.gov

Key interactions that would be analyzed for this compound include:

Hydrogen Bonding: The secondary amine in the piperidine (B6355638) ring can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar residues in a protein's active site. kuleuven.be

Hydrophobic Interactions: The chlorinated methylphenyl group provides a large hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, and valine.

Halogen Bonding: The chlorine atom can participate in halogen bonds, a noncovalent interaction with nucleophilic atoms (like oxygen or nitrogen) in the protein backbone or side chains.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. kuleuven.be

These predicted interactions provide a rational basis for designing more potent and selective analogs. rsc.orgtandfonline.com

Table 1: Predicted Interaction Profile for this compound in a Hypothetical Receptor Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Piperidine N-H group | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Piperidine N atom, Ether O atom | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic (Alkyl) | Piperidine ring CH₂, Phenyl methyl group | Alanine, Valine, Leucine, Isoleucine |

| Hydrophobic (Aromatic) | Chloromethylphenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine atom | Backbone carbonyls, Serine, Threonine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. molsoft.com For this compound, a QSAR study would involve synthesizing and testing a library of its analogs, followed by building a predictive model.

The process begins by calculating a range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties. A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build an equation that links these descriptors to the observed activity (e.g., IC₅₀ values). nih.govnih.gov

Key descriptors relevant for a QSAR study of this compound analogs would likely include:

Lipophilicity Descriptors (e.g., logP): These describe the compound's solubility and ability to cross cell membranes.

Electronic Descriptors (e.g., Hammett constants, partial charges): These quantify the electron-donating or -withdrawing nature of substituents on the aromatic ring, affecting binding interactions.

Steric Descriptors (e.g., Molar Refractivity, van der Waals volume): These describe the size and shape of the molecule, which is crucial for fitting into a receptor's binding pocket. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity.

A validated QSAR model can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. neliti.comfrontiersin.org

Table 2: Common Molecular Descriptors for a QSAR Study of Piperidine Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

| Lipophilic | ClogP, AlogP | Hydrophobicity and membrane permeability |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO | Electron distribution, reactivity, interaction strength |

| Steric/Spatial | Molar Refractivity (MR), Molecular Weight (MW) | Molecular size, shape, and polarizability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and complexity |

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide deep insights into its geometry, stability, and chemical reactivity. researchgate.net Methods like B3LYP with a 6-311G basis set are commonly employed for such analyses. nih.govnih.gov

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and susceptibility to electronic excitation. nih.govbohrium.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. bohrium.com For this compound, it would highlight electron-rich regions (negative potential), such as around the oxygen and chlorine atoms, which are prone to electrophilic attack, and electron-poor regions (positive potential), like the piperidine N-H proton, which are susceptible to nucleophilic attack.

Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure. researchgate.net

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic electronic properties, which govern its interactions and behavior. rsc.org

Table 3: Representative DFT-Calculated Properties for a Phenoxypiperidine Scaffold

| Property | Calculated Value (Representative) | Significance |

| HOMO Energy | -5.9 eV | Energy of the outermost electrons; relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and kinetic stability; larger gap means more stable. nih.gov |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule |

| Total Energy | -980 Hartrees | The total electronic energy of the molecule in its optimized geometry |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and the stability of its interactions with other molecules, such as proteins or solvents. researchgate.net

There are two primary applications for MD simulations in this context:

Conformational Analysis: A simulation of the isolated molecule in a solvent (e.g., water) allows for the exploration of its accessible conformations. This is particularly important for the flexible piperidine ring, which can adopt different chair, boat, and twist-boat conformations. The simulation can determine the relative populations and energy barriers between these states.

Ligand-Protein Complex Stability: After a docking study, an MD simulation of the predicted this compound-protein complex is performed. nih.govrsc.org This simulation, typically lasting hundreds of nanoseconds, assesses the stability of the binding pose. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein to monitor for significant conformational changes and tracking the persistence of specific interactions (like hydrogen bonds) over time. nih.gov

MD simulations provide a dynamic picture that complements the static view from molecular docking, offering a more realistic assessment of the binding event and the conformational behavior of the molecule in a biological environment.

Table 4: Key Analyses in Molecular Dynamics Simulations

| Analysis Type | Metric | Information Provided |

| System Stability | RMSD, RMSF | Measures conformational changes of the ligand and protein over the simulation time. |

| Interaction Stability | Hydrogen Bonds | Tracks the formation and breaking of specific hydrogen bonds over time. |

| Conformational Sampling | Dihedral Angles | Explores the rotational freedom and preferred conformations of the molecule. |

| Binding Energy Calculation | MM/PBSA, MM/GBSA | Estimates the free energy of binding for the ligand-protein complex. |

Advanced Research Applications and Future Directions

Utility as a Chemical Probe in Biological Systems

The 4-(2-Chloro-5-methylphenoxy)piperidine moiety is a recognized "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, thus serving as a valuable starting point for designing new bioactive molecules. unife.it Its utility as a component of chemical probes is demonstrated through its incorporation into larger molecules designed to interact with specific biological systems.

For instance, piperidine-containing compounds are fundamental in the development of drugs targeting the central nervous system (CNS). unife.it The piperidine (B6355638) ring, a core feature of this compound, is present in numerous compounds designed to interact with various receptors and transporters in the brain. unife.itmdpi.com Researchers utilize this scaffold to synthesize derivatives and investigate their interactions with biological targets, thereby "probing" the structure and function of these targets.

Derivatives of this scaffold have been synthesized and evaluated for a range of biological activities, including antitubercular and antimicrobial effects, highlighting the versatility of the core structure in exploring new therapeutic avenues. nih.govresearchgate.net The development of such derivatives allows researchers to systematically study structure-activity relationships (SAR) and understand how modifications to the scaffold influence biological outcomes.

Scaffold for Novel Compound Design and Optimization

The primary application of this compound in advanced research is its use as a scaffold for the design and synthesis of novel compounds. unife.it Its rigid structure provides a reliable foundation for the spatial arrangement of various functional groups, which can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.net

A significant area of application is in the synthesis of antidepressants. The scaffold is a key intermediate in the preparation of analogues of vortioxetine (B1682262), a drug used for treating major depressive disorder. nih.govgoogle.comscispace.comcjph.com.cn By modifying the piperidine nitrogen and other parts of the molecule, researchers can create a library of new compounds for evaluation. nih.gov

The design process often involves:

Structure-Activity Relationship (SAR) Studies: Researchers systematically alter the substituents on the phenoxy and piperidine rings to determine which chemical groups are essential for biological activity. For example, studies on related piperidinol compounds showed that the presence of chloro and trifluoromethyl groups on the phenyl ring was crucial for anti-tuberculosis activity. nih.gov

Improving Physicochemical Properties: Modifications to the scaffold can enhance properties like solubility and lipophilicity, which are critical for a molecule's drug-like characteristics. researchgate.net

Exploring Diverse Biological Targets: The piperidine scaffold is not limited to CNS targets. It has been incorporated into molecules designed as inhibitors for enzymes like Mycobacterium tuberculosis MenA, as potential treatments for Chagas disease, and as agents targeting various cancer-related pathways. mdpi.comdndi.orgnih.gov

Below is a table illustrating how the this compound scaffold is used to generate diverse derivatives with varied biological targets.

| Derivative Class | Structural Modification | Biological Target/Application |

| Vortioxetine Analogues | Alkylation or arylation at the piperidine nitrogen. | Serotonin reuptake inhibition (antidepressant), potential SARS-CoV-2 main protease inhibition. nih.gov |

| Piperidinol Analogues | Addition of a hydroxypropyl group to the piperidine nitrogen and further substitution on the phenyl ring. | Anti-tuberculosis activity. nih.gov |

| Benzimidazole (B57391) Hybrids | Integration with benzimidazole and pyrrole (B145914) moieties. | Potential anti-Alzheimer's agents (cholinesterase inhibitors). nih.gov |

| Oxadiazole Derivatives | Combination with a 1,3,4-oxadiazole (B1194373) ring. | GABAA/benzodiazepine receptor ligands (hypnotics/anticonvulsants), potential antibacterial agents. nih.govscielo.br |

This table is illustrative and based on the application of similar piperidine-based scaffolds in medicinal chemistry.

Emerging Research Areas and Unexplored Biological Hypotheses

The versatility of the this compound scaffold suggests its potential in yet-to-be-explored research areas. Current research on piperidine derivatives provides a foundation for new hypotheses.

Antiviral Applications: Following the discovery that some vortioxetine derivatives show potential efficacy against the SARS-CoV-2 main protease, a new research avenue has opened. nih.gov This suggests that the this compound scaffold could be used to design novel antiviral agents against other coronaviruses or different viral families entirely by targeting their proteases or other essential enzymes.

Targeting Neglected Diseases: The scaffold has been used in the design of compounds with activity against Trypanosoma cruzi, the parasite causing Chagas disease. dndi.org This highlights the potential for developing derivatives to combat other neglected tropical diseases by targeting kinetoplastid or other parasite-specific enzymes.

Modulating Nucleoside Transporters: Related piperazine-based structures have been identified as inhibitors of human equilibrative nucleoside transporters (ENTs), which are important in cancer chemotherapy and for regulating adenosine (B11128) function. frontiersin.org An unexplored hypothesis is that derivatives of this compound could be optimized to act as selective ENT inhibitors, potentially leading to new cancer therapeutics or anti-inflammatory agents.

Repurposing for Neurodegenerative Diseases: Given the prevalence of the piperidine scaffold in CNS-active drugs, there is an opportunity to explore its derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's. By combining the scaffold with other pharmacophores known to interact with targets like cholinesterases or monoamine oxidase, novel multi-target ligands could be developed. nih.gov

Methodological Advancements in Characterization and Analysis for Derivatives

The synthesis of novel compounds based on the this compound scaffold necessitates robust analytical methods for their characterization and purification. Advances in analytical chemistry are crucial for ensuring the structural integrity and purity of these new chemical entities.

Key analytical techniques employed include:

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to monitor the progress of reactions involving the scaffold and to purify the final products. nih.gov The development of new column technologies and solvent systems allows for better separation of closely related derivatives and stereoisomers.

Mass Spectrometry (MS): Techniques like Atmospheric-Pressure Chemical Ionization (APCI)-MS are used to determine the molecular weight of synthesized compounds, confirming the success of a reaction. rasayanjournal.co.in High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps in confirming the elemental composition of novel derivatives. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for elucidating the precise structure of new derivatives. rasayanjournal.co.in These techniques confirm the connectivity of atoms and can help determine the stereochemistry of the molecule, which is often critical for biological activity.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. This technique was used to confirm the structure of a related piperazine (B1678402) derivative, providing crucial details about its conformation. researchgate.net

Elemental Analysis: This method is used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified compound, providing further evidence of its identity and purity. rasayanjournal.co.in

These advanced analytical methods are essential for building reliable structure-activity relationships, as they ensure that the biological data is correlated with a well-defined and pure chemical substance.

常见问题

Q. What are the key steps for synthesizing and characterizing 4-(2-Chloro-5-methylphenoxy)piperidine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a chlorophenol derivative and a piperidine scaffold under basic conditions (e.g., NaOH in dichloromethane) . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining . Final purification employs column chromatography (silica gel, gradient elution) or recrystallization. Structural confirmation requires ¹H/¹³C NMR to verify aromatic and piperidine proton environments, and mass spectrometry (MS) to confirm molecular weight . For reproducibility, report solvent ratios, reaction temperatures, and retention factors (Rf) in TLC.

Q. How can researchers ensure purity and stability during experimental workflows?

- Methodological Answer : Purity is validated via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds . Stability studies under ambient conditions (light, humidity) use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and periodic NMR/MS analysis to detect hydrolytic or oxidative byproducts . Store the compound in amber vials under inert gas (argon) at –20°C to minimize degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?

- Methodological Answer : SAR analysis involves systematic substitution of the chloro and methyl groups on the phenoxy ring. For example:

- Replace chloro with fluoro to assess electronic effects on receptor binding .

- Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target interactions .

Evaluate changes using in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking (AutoDock Vina) to predict binding affinities . Prioritize derivatives with >50% activity at 10 µM in primary screens .

Q. What crystallographic methods resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and confirms stereochemistry . Key steps:

- Grow crystals via slow evaporation (acetonitrile/water).

- Resolve phase problems using direct methods (SHELXD) for structures with >80% completeness .

- Validate against ORTEP-3 -generated thermal ellipsoid plots to detect disorder . Publish CIF files in the Cambridge Structural Database (CSD) for peer validation .

Q. How do researchers address contradictory pharmacological data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, endpoint measurements). Mitigate by:

- Replicating experiments in orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .

- Validating target engagement using siRNA knockdown or CRISPR-Cas9 knockout models .

- Applying Hill coefficient analysis to distinguish allosteric vs. competitive mechanisms .

Q. What strategies enhance solubility without compromising target affinity?

- Methodological Answer :

- Introduce polar groups (e.g., hydroxyl, morpholine) at the piperidine nitrogen .

- Formulate as hydrochloride salts to improve aqueous solubility .

- Use Co-solvency (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA) for in vivo studies . Monitor logP shifts via shake-flask method (UV spectrophotometry) to ensure values ≤3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。